(1R) Perindopril-d4 Benzyl Ester
Description
(1R) Perindopril-d4 Benzyl Ester is a deuterium-labeled stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. It serves as a critical reference standard in pharmaceutical research, particularly for impurity profiling and metabolic studies. Its molecular formula is C₂₆H₃₄D₄N₂O₅, with a molecular weight of 462.61 g/mol . The compound features a benzyl ester group and four deuterium atoms at specific positions, which enhance its stability and utility in quantitative mass spectrometry and pharmacokinetic analyses.
Properties
Molecular Formula |
C₂₆H₃₄D₄N₂O₅ |
|---|---|
Molecular Weight |
462.61 |
Synonyms |
(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-(Ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid Benzyl Ester-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
(a) (1S)-Perindopril-d4 Benzyl Ester
- Molecular Formula : C₂₆H₃₄D₄N₂O₅ (identical to the 1R isomer)
- Molecular Weight : 462.61 g/mol .
- Key Difference : The stereochemistry at the 1-position distinguishes the (1R) and (1S) isomers. While the (1S) configuration corresponds to the pharmacologically active form of Perindopril, the (1R) isomer is typically an inactive impurity. This stereochemical divergence critically impacts binding affinity to the ACE enzyme .
(b) Perindopril-d4 t-Butylamine Salt
- Molecular Formula: Not explicitly provided, but likely differs in salt form (t-butylamine vs. benzyl ester).
- Function : A deuterated salt form of Perindopril used to study ACE inhibition mechanisms. The t-butylamine group alters solubility and bioavailability compared to the benzyl ester derivative .
(c) Perindopril Acyl-β-D-glucuronide
- Molecular Formula : C₂₅H₃₆D₄N₂O₁₁
- Molecular Weight : 548.62 g/mol .
- Role : A major metabolite of Perindopril, formed via glucuronidation. Unlike the benzyl ester, this compound is polar and facilitates renal excretion.
Physicochemical and Functional Properties
Key Observations:
Deuterium Labeling : The incorporation of deuterium (d4 or d5) in these compounds reduces metabolic degradation, prolonging half-life in analytical assays .
Ester vs. Salt Forms : Benzyl esters (e.g., (1R) Perindopril-d4) enhance lipophilicity, facilitating membrane permeability, while salt forms (e.g., t-butylamine) improve aqueous solubility .
Pharmacological and Analytical Relevance
- Impurity Profiling : The (1R) isomer is monitored as a chiral impurity in Perindopril formulations. Regulatory guidelines mandate strict control over stereochemical purity, necessitating precise NMR and LC-MS methods .
- Metabolic Studies: Deuterated analogs like this compound enable tracking of metabolic pathways without interference from endogenous compounds .
- Comparative Activity: Studies on non-deuterated Perindopril suggest the (1S) isomer exhibits 100-fold higher ACE inhibition than the (1R) form, underscoring the importance of stereochemistry in drug efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
